N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

Catalog No.
S574573
CAS No.
35141-30-1
M.F
C10H27N3O3Si
M. Wt
265.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)et...

CAS Number

35141-30-1

Product Name

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

IUPAC Name

N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine

Molecular Formula

C10H27N3O3Si

Molecular Weight

265.43 g/mol

InChI

InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3

InChI Key

NHBRUUFBSBSTHM-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCNCCN)(OC)OC

Synonyms

(2-((2-Aminoethyl)amino)ethyl)(3-(trimethoxysilyl)propyl)amine; 1-[3-(Trimethoxysilyl)propyl]diethylenetriamine; 3-Diethylenetriaminopropyltrimethoxysilane; 3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane; 4,7,10-Triazadecyltrimethoxysilane

Canonical SMILES

CO[Si](CCCNCCNCCN)(OC)OC

Surface modification:

One of the primary applications of APTES lies in surface modification. The molecule possesses two key functionalities:

  • Amine groups (NH2): These groups can react with various functional groups on surfaces, forming covalent bonds and enabling the attachment of different molecules like biomolecules, polymers, or nanoparticles [].
  • Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups present on various substrates like glass, silica, and metal oxides, forming stable siloxane (Si-O-Si) bonds, anchoring the molecule to the surface [].

This combination allows APTES to act as a bridge between different materials. For example, APTES can be used to modify the surface of silicon wafers to promote the attachment of biological molecules for cell culture studies [].

Synthesis of functional materials:

APTES can be utilized as a building block in the synthesis of various functional materials. For instance, researchers have employed APTES to:

  • Prepare mesoporous silica nanoparticles: The amine groups of APTES can serve as templates for the formation of ordered pores within the silica framework, leading to materials with high surface area and tunable pore size, valuable for applications like drug delivery and catalysis [].
  • Develop organic-inorganic hybrid materials: By combining APTES with other organic molecules, researchers can create materials with unique properties, such as improved mechanical strength, conductivity, or optical characteristics [].

Other research applications:

Beyond the aforementioned uses, APTES finds applications in various other areas of scientific research, including:

  • Encapsulation of enzymes and other biomolecules: APTES can be used to encapsulate enzymes and other biomolecules within microcapsules, protecting them from degradation and enabling controlled release [].
  • Drug delivery: APTES can be employed to modify the surface of drug carriers, such as liposomes, to improve their targeting and delivery efficiency [].

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H27N3O3Si and a CAS number of 35141-30-1. It features a unique structure that includes two amine groups and a trimethoxysilyl group. The presence of these functional groups allows it to participate in various

Involving N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine include:

  • Condensation Reactions: The amine groups can react with silanol groups on silica surfaces or other silanes, facilitating the formation of covalent bonds that enhance adhesion.
  • Grafting Reactions: This compound can be used to graft onto various substrates, improving their compatibility with organic materials.
  • Cross-Linking: The amino groups can participate in cross-linking reactions with other polymers or resins, leading to enhanced mechanical properties in composite materials .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine exhibits notable biological activity. It has been investigated for its potential role as a biocompatible agent in biomedical applications. Its amine functionalities allow for interaction with biological molecules, which can enhance the attachment of cells to surfaces. Additionally, it may play a role in drug delivery systems by modifying the surface properties of nanoparticles or other carriers .

The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves:

  • Starting Materials: The synthesis begins with commercially available trimethoxysilane and an appropriate diamine.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and solvent) to facilitate the formation of the desired product.
  • Purification: After synthesis, the compound is purified using techniques such as distillation or chromatography to remove unreacted materials and by-products.

This method ensures a high yield of the desired compound while maintaining purity suitable for further applications .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine has several applications across various fields:

  • Adhesives and Sealants: It is used to improve adhesion properties in adhesives and sealants due to its ability to bond with both organic and inorganic materials.
  • Surface Modification: The compound is employed in modifying surfaces to enhance their hydrophilicity or hydrophobicity depending on the application requirements.
  • Biomedical

Studies on the interactions of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine reveal its effectiveness in enhancing surface properties. For instance, when applied to silica surfaces, it significantly improves the binding affinity for biological molecules. This property is crucial for applications in biosensors and tissue engineering where strong adhesion is necessary .

Additionally, research indicates that this compound can interact favorably with various polymers, leading to improved mechanical properties in composite materials .

Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameStructureUnique Features
N1-(3-trimethoxysilylpropyl)ethane-1,2-diamineC10H27N3O3SiLacks the 2-aminoethyl group; primarily used for surface modification.
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilaneC10H27N3O3SiContains additional amino groups; enhances biocompatibility further than N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine.
N1-(3-triethoxysilylpropyl)ethane-1,2-diamineC11H25N3O4SiUses triethoxysilane instead of trimethoxysilane; different solubility characteristics.

The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, which allows it to serve dual roles in both chemical bonding and biological applications effectively .

Physical Description

Liquid

UNII

3W3E2D4706

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 127 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 122 of 127 companies with hazard statement code(s):;
H312 (31.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (31.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (69.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (38.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (32.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

35141-30-1

Wikipedia

N-(2-aminoethyl)-N'-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

General Manufacturing Information

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types